Cas no 17660-38-7 (Guanosine5'-(tetrahydrogen triphosphate), 2'-deoxy-6-thio- (9CI))

17660-38-7 structure
Nome del prodotto:Guanosine5'-(tetrahydrogen triphosphate), 2'-deoxy-6-thio- (9CI)
Guanosine5'-(tetrahydrogen triphosphate), 2'-deoxy-6-thio- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Guanosine5'-(tetrahydrogen triphosphate), 2'-deoxy-6-thio- (9CI)
- [[(2R,3S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- 2'-deoxy-6-thioguanosine 5'-triphosphate
- 2-amino-9-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-erythro-pentofuranosyl]-3,9-dihydro-6H-purine-6-thione
- 2'-Deoxy-6-thioguanosine 5'-(tetrahydrogen triphosphate)
- beta-2'-Deoxy-6-thioguanylate
- 2/'-Deoxy-6-thioguanosine 5/'-triphosphate
- dThioGTP
- SCHEMBL4371131
- DTXSID10170162
- dG(S)TP
- 17660-38-7
- 2-Amino-9-{2-Deoxy-5-O-[(R)-Hydroxy{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}phosphoryl]-Beta-D-Erythro-Pentofuranosyl}-1,9-Dihydro-6h-Purine-6-Thione
- 2'-Deoxy-6-thioguanosine, 5'-triphosphate
- SGT
- [[(2R,3S,5R)-5-(2-amino-6-thioxo-1H-purin-9-yl)-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
-
- Inchi: InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(31)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,16H,1-2H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,31)/t4-,5+,6+/m0/s1
- Chiave InChI: BXZRFHUVVWIHMV-KVQBGUIXSA-N
- Sorrisi: OP(OP(OP(OC[C@@H]1[C@@H](O)C[C@H](N2C=NC3C(N=C(NC2=3)N)=S)O1)(O)=O)(O)=O)(O)=O
Proprietà calcolate
- Massa esatta: 522.97308
- Massa monoisotopica: 522.97290313g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 14
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 900
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 290Ų
- XLogP3: -4.6
Proprietà sperimentali
- PSA: 257.51
Guanosine5'-(tetrahydrogen triphosphate), 2'-deoxy-6-thio- (9CI) Letteratura correlata
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
17660-38-7 (Guanosine5'-(tetrahydrogen triphosphate), 2'-deoxy-6-thio- (9CI)) Prodotti correlati
- 168123-44-2(5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid)
- 683260-80-2(4-benzyl(methyl)sulfamoyl-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide)
- 1702674-03-0(tert-butyl N-{3-iodo-2-methyl-2-(3-methylcyclohexyl)oxypropyl}carbamate)
- 2640881-72-5(6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile)
- 2225180-99-2(2-Chloro-5-methoxy-4-cyclopropylphenylboronic acid)
- 1807222-16-7(2-Cyano-3,5-dibromobenzenesulfonyl chloride)
- 1235363-35-5(4-(4-ethoxy-3-methylbenzenesulfonamido)methyl-N-(4-fluorophenyl)piperidine-1-carboxamide)
- 2580221-65-2(3-(2-{(benzyloxy)carbonylamino}ethoxy)-4-methylbenzoic acid)
- 612043-11-5(3-chloro-4-fluoro-N-(3-methylphenyl)benzene-1-sulfonamide)
- 2138212-96-9(Sodium 3-chloro-4-[(methoxycarbonyl)amino]benzene-1-sulfinate)
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
atkchemica
Membro d'oro
CN Fornitore
Reagenti

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
